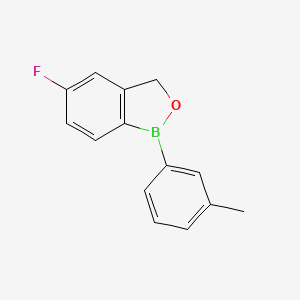
5-fluoro-1-(m-tolyl)-3H-2,1-benzoxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a novel, low-molecular weight oxaborole compound. It is known for its antifungal properties and is primarily used in the treatment of onychomycosis, a fungal infection of the toenails. The compound is also referred to as tavaborole .
Preparation Methods
The synthesis of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves several stepsThe reaction conditions typically involve the use of boronic acids and other reagents under controlled temperatures and pressures . Industrial production methods have been optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxaborole ring or other functional groups.
Substitution: The fluorine and m-tolyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of scientific research applications:
Mechanism of Action
The antifungal activity of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is attributed to its ability to inhibit leucyl-tRNA synthetase, an essential enzyme required for protein synthesis in fungi. By blocking this enzyme, the compound prevents the synthesis of proteins necessary for fungal growth and survival .
Comparison with Similar Compounds
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is unique due to its oxaborole ring structure and specific functional groups. Similar compounds include:
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Shares the oxaborole ring but lacks the m-tolyl group.
Other oxaborole derivatives: These compounds have variations in the functional groups attached to the oxaborole ring, leading to different properties and applications.
The uniqueness of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific combination of functional groups, which confer its potent antifungal activity and other desirable properties .
Properties
Molecular Formula |
C14H12BFO |
|---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
5-fluoro-1-(3-methylphenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H12BFO/c1-10-3-2-4-12(7-10)15-14-6-5-13(16)8-11(14)9-17-15/h2-8H,9H2,1H3 |
InChI Key |
SORQWILTNCTTHR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=CC(=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















